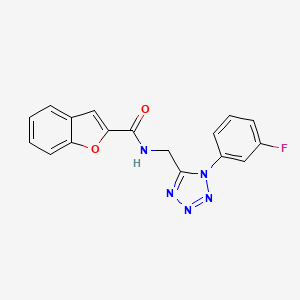
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C17H12FN5O2 and its molecular weight is 337.314. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzofuran-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a benzofuran moiety linked to a tetrazole ring through a methyl group. The presence of the 3-fluorophenyl group is significant in modulating its biological activity. The molecular formula is C15H13FN5O.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The tetrazole moiety can mimic carboxylate groups, facilitating binding to target proteins and influencing various biochemical pathways.
Anticancer Activity
Numerous studies have investigated the anticancer properties of benzofuran derivatives, including this compound. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
Key Findings:
- In vitro Studies: The compound demonstrated significant cytotoxicity against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF-7 (breast cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .
- In vivo Studies: Animal models have shown that treatment with this compound can lead to reduced tumor growth without significant toxicity to normal tissues, indicating a favorable therapeutic index .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the benzofuran and tetrazole rings can significantly affect the biological activity:
- Fluorine Substitution: The presence of fluorine at the 3-position on the phenyl ring enhances hydrophobic interactions, improving binding affinity to targets involved in cancer progression.
- Carboxamide Group: The N-benzofuran carboxamide moiety is essential for maintaining anticancer activity, likely due to its role in forming hydrogen bonds with target proteins .
Data Tables
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 16.4 | Inhibition of AKT signaling pathway |
| Compound B | MCF-7 (Breast Cancer) | 1.136 | Induction of apoptosis |
| N-(3-Fluoro...) | HepG2 (Liver Cancer) | 10.5 | Cell cycle arrest |
Case Studies
- Study on Lung Cancer: A study evaluated the efficacy of this compound in a murine model of lung cancer. Results indicated a significant reduction in tumor size and metastasis compared to control groups, suggesting potent antitumor effects .
- Breast Cancer Research: In vitro assays revealed that this compound effectively inhibited MCF-7 cell proliferation, leading to increased apoptosis rates compared to untreated cells. Flow cytometry analysis confirmed cell cycle arrest at the G0/G1 phase.
Propiedades
IUPAC Name |
N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2/c18-12-5-3-6-13(9-12)23-16(20-21-22-23)10-19-17(24)15-8-11-4-1-2-7-14(11)25-15/h1-9H,10H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIYCZUPIGOJHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC3=NN=NN3C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













